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Compound of Interest

Compound Name: Ethyl 2-cyano-2-methylpropanoate

Cat. No.: B015815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for Ethyl 2-cyano-2-methylpropanoate (CAS No. 1572-98-1). Due to the
limited availability of published experimental spectra for this specific compound, this document
presents a detailed analysis based on predicted data, supplemented with information from
analogous compounds. This guide is intended to assist researchers in the identification,
characterization, and quality control of Ethyl 2-cyano-2-methylpropanoate.

Compound Information
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Property Value
IUPAC Name Ethyl 2-cyano-2-methylpropanoate
Ethyl 2-cyano-2-methylpropionate, 2-Cyano-2-
Synonyms ) )
methylpropanoic acid ethyl ester
CAS Number 1572-98-1
Molecular Formula C7H11NO:2
Molecular Weight 141.17 g/mol

Chemical Structure . *L 0" N
2

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Ethyl 2-cyano-2-methylpropanoate. These
predictions are based on established principles of spectroscopy and analysis of structurally
similar compounds.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS (0 ppm)
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Chemical Shift (3)

Multiplicity Integration Assignment
(ppm)
~4.25 Quartet (q) 2H -O-CHz2-CHs
~1.60 Singlet (s) 6H -C(CN)(CH3)2
~1.30 Triplet (t) 3H -O-CHz2-CHs

3C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCIz

Chemical Shift (8) (ppm)

Assignment

~ 170 C=0 (Ester carbonyl)

~120 C=N (Nitrile)

~ 62 -O-CH2-CHs

~ 40 -C(CN)(CH3)2 (Quaternary carbon)
~25 -C(CN)(CHs)2

~14 -O-CH2-CHs

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

~ 2980-2940 Medium C-H stretch (alkane)
~ 2245 Medium-Weak C=N stretch (nitrile)
~ 1745 Strong C=0 stretch (ester)

~ 1250 Strong C-O stretch (ester)

MS (Mass Spectrometry) Data (Predicted)
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miz Relative Intensity (%) Assighment

141 10 [M]* (Molecular ion)
112 40 [M - C2Hs]*

96 100 [M - OCH2CHs]*

69 80 [M - COOCH2CHs]*
43 30 [CsH7]*

29 50 [C2Hs]*

Experimental Protocols

The following are generalized methodologies for the acquisition of NMR, IR, and MS data,
which can be readily adapted for the analysis of Ethyl 2-cyano-2-methylpropanoate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Tune and shim the spectrometer to optimize the magnetic field
homogeneity. Acquire a standard one-dimensional *H NMR spectrum. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically
required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C
nucleus.

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the clean plates first, followed by the spectrum of the
sample. The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

 lonization: Utilize a suitable ionization technique. Electron ionization (El) is common for GC-
MS and provides extensive fragmentation for structural elucidation. Electrospray ionization
(ESI) is a soft ionization technique often used with LC-MS that typically produces the
protonated molecular ion [M+H]*.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion at a specific m/z value.

» Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular
ion (M*) and various fragment ions. The fragmentation pattern can be analyzed to deduce
the structure of the molecule.

Visualization of Key Structural Features and
Spectroscopic Correlations

The following diagram illustrates the structure of Ethyl 2-cyano-2-methylpropanoate and
highlights the key functional groups and their expected spectroscopic signatures.
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Sample Preparation
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« To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of Ethyl 2-
cyano-2-methylpropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b015815#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
cyano-2-methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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